B1166143 Corallina officinalis, ext. CAS No. 89997-92-2

Corallina officinalis, ext.

Cat. No.: B1166143
CAS No.: 89997-92-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phylogenetic Positioning within Rhodophyta

Corallina officinalis belongs to the phylum Rhodophyta (red algae), class Florideophyceae, order Corallinales, and family Corallinaceae. Molecular analyses using mitochondrial cox1 and nuclear 18S rRNA genes have resolved its phylogenetic relationships, placing it within the tribe Corallineae. These studies revealed that C. officinalis forms a distinct clade separate from closely related species such as Corallina caespitosa, with sequence divergences of 8.4–10.0% in cox1. The genus Corallina is part of the subfamily Corallinoideae, which also includes Jania and Haliptilon, though genetic differences (46–48 bp in cox1) confirm their generic separation.

Table 1: Taxonomic Classification of Corallina officinalis

Rank Classification
Kingdom Plantae (Archaeplastida)
Phylum Rhodophyta
Class Florideophyceae
Order Corallinales
Family Corallinaceae
Genus Corallina
Species C. officinalis

Morphological and Anatomical Characteristics

Corallina officinalis exhibits a calcified, articulated thallus composed of cylindrical segments (intergenicula) separated by uncalcified joints (genicula). The fronds grow up to 12 cm in height, with oppositely branched pinnate structures arising from a crustose basal disk. Calcium carbonate deposition within cell walls provides structural rigidity and deterrence against herbivory. The coloration ranges from pink to purple, often bleaching to white in high-light environments. Reproductive structures (conceptacles) develop at branch tips, producing tetrasporangia or gametangia depending on the life cycle phase.

Key Anatomical Features :

  • Calcification : Segments contain high concentrations of magnesium calcite, contributing to 80–90% of dry weight.
  • Branching Pattern : Opposite pinnate branching with wedge-shaped terminal segments.
  • Holdfast : Discoid crustose base adhering firmly to substrates.

Geographic Distribution and Habitat Ecology

Corallina officinalis has a cosmopolitan distribution, spanning the North Atlantic, Mediterranean, Pacific, and Southern Hemisphere coasts. It thrives in intertidal rock pools, lower littoral zones, and shallow subtidal habitats (0–18 m depth), often forming dense turfs that stabilize substrates. The species tolerates moderate wave exposure and salinity fluctuations but avoids freshwater environments. Its distribution correlates with cold-temperate to subtropical climates, with notable populations in:

  • Europe : British Isles, Norway, Spain.
  • North America : Labrador to Maryland.
  • Southern Hemisphere : Chile, Australia, New Zealand.

Ecological Roles :

  • Habitat Provision : Supports microfauna like amphipods and polychaetes within its dense turf.
  • Bioherm Construction : Contributes to reef formation through calcium carbonate accumulation.
  • Primary Production : Photosynthetic activity supports coastal food webs.

Table 2: Habitat Preferences of Corallina officinalis

Parameter Range/Description
Substrate Bedrock, shells, other algae
Salinity 30–35 ppt (marine only)
Depth 0–18 m
Light Exposure Moderate to high
Temperature Tolerance 6–18°C (optimal growth)

Properties

CAS No.

89997-92-2

Synonyms

Corallina officinalis, ext.; CORALLINA OFFICINALIS EXTRACT

Origin of Product

United States

Scientific Research Applications

Biological Activities

Antioxidant and Antimicrobial Properties

Research indicates that extracts from Corallina officinalis exhibit significant antioxidant activity. A study demonstrated that the acetone extract of Corallina officinalis showed high radical scavenging activity against various free radicals, indicating its potential as a natural antioxidant source . Furthermore, the extract displayed strong antimicrobial properties, with minimum inhibitory concentrations ranging from 0.156 to 5 mg/mL against several pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. .

Cytotoxic Effects

The cytotoxicity of Corallina officinalis has been evaluated against multiple cancer cell lines. Notably, it exhibited high cytotoxicity against colon adenocarcinoma cells with an IC50 value of 25.895 µg/mL . This suggests that the extract may have potential applications in cancer treatment or prevention.

Biosorption Potential

Corallina officinalis has been investigated for its ability to adsorb pollutants from industrial effluents. A study focused on its use as an eco-friendly adsorbent for removing malachite green dye from wastewater, achieving a removal efficiency of up to 99.9% under optimal conditions (pH 6, stirring speed 120 rpm) . The adsorption kinetics followed both Langmuir and Freundlich isotherms, indicating its effectiveness as a natural adsorbent for environmental remediation.

Nanotechnology Applications

Synthesis of Nanocomposites

Corallina officinalis extract has been utilized for the phycosynthesis of metal nanoparticles, such as silver and selenium nanoparticles. These nanoparticles were incorporated into nanocomposites to evaluate their antibacterial properties against fish-borne pathogens like Aeromonas hydrophila and Salmonella typhimurium . The bioactive compounds present in the extract contribute to the antimicrobial efficacy of these nanocomposites.

Case Study 1: Environmental Remediation

A comprehensive study explored the use of Corallina officinalis as a biosorbent for industrial dyes. The research highlighted the algae's ability to significantly reduce dye concentration in wastewater, demonstrating its application in sustainable environmental practices. The study emphasized the importance of optimizing parameters such as pH and biomass concentration for maximum adsorption efficiency .

Case Study 2: Anticancer Research

Another significant investigation focused on the anticancer properties of Corallina officinalis extracts. The findings revealed that the extracts could induce apoptosis in cancer cells, providing a foundation for further research into natural compounds for cancer therapy .

Chemical Reactions Analysis

Extraction Methods and Yield Variations

Supercritical CO₂ extraction (30 MPa, 40°C) yielded 1.09% extract from C. officinalis, with 74.84% of compounds identified via GC-MS . In contrast, headspace extraction and Soxhlet apparatus methods showed seasonal variability in alkane content (e.g., n-hexadecane ranged from 0% to 0.15%) .

Table 1: Key Compounds in Supercritical CO₂ Extract

Compound ClassPercentage (w/w)Notable Components
Acyclic alkanes14.92%Eicosane (4.18%), Dodecane (2.00%)
Branched alkanes2.06%4-Methyltridecane (0.54%)
Organobromine compounds2.88%2-Bromooctadecanal (1.34%)
Oxygenated diterpenes3.68%Phytol isomer
Triterpenes13.64%Squalene

Volatile compounds from headspace extraction included:

  • Hydrocarbons (40.47%) : n-Octane (0.21%), n-Nonane (0.07%) .

  • Oxygenated compounds (20.48%) : 1,8-Cineole (1.12%), Car-3-en-2-one (8.00%) .

Reactive Functional Groups

FTIR and NMR analyses revealed:

  • Sulfated polysaccharides (SP1) :

    • Peaks at 3437 cm⁻¹ (O-H stretch) and 1647 cm⁻¹ (carboxyl groups) .

    • β-glycosidic linkages confirmed via ¹H NMR at δ 4.8 ppm .

  • Organobromine compounds : 2-Bromooctadecanal participates in redox reactions due to its aldehyde and bromine moieties .

Antioxidant Activity

  • DPPH Radical Scavenging : Sulfated polysaccharides showed 45.8% inhibition at 1 mg/mL .

  • Total Antioxidant Capacity (TAC) : 22.4 mg ascorbic acid equivalents/g extract .

Biosorption Reactions

  • Malachite Green (MG) Dye Removal :

    • 99.93% removal at 20 mg/L dye concentration via electrostatic interactions with algal functional groups .

    • Equilibrium achieved in 2 hours due to surface saturation .

Thermal Degradation

  • Volatile terpenes (e.g., eucalyptol) decompose at elevated temperatures, releasing reactive intermediates like aldehydes and ketones .

Biological Interactions

  • Antimicrobial Activity : Minimum inhibitory concentrations (MIC) ranged from 0.156 to 5 mg/mL against bacterial strains .

  • Cytotoxicity : IC₅₀ of 25.895 µg/mL against colon adenocarcinoma cells linked to triterpene content .

Table 2: Compound Variability by Method

CompoundSupercritical CO₂ (%)Headspace (%)Soxhlet (%)
n-Hexadecane0.560.110.09–0.15
n-Pentacosane0.647.850.08–0.28
Phytol3.680.17Not detected

Comparison with Similar Compounds

Comparison with Extracts from Related Corallinaceae Species
Parameter Corallina officinalis ext. Corallina pilulifera ext. Ellisolandia elongata ext.
Morphology Branched, calcified fronds; 3–5 medullary cell layers Smaller fronds; 1–2 medullary cell layers Erect, less calcified; cylindrical branches
Polysaccharide Content 19–24.6 kDa sulfated galactans (κ-carrageenan/agar hybrids) Similar galactans but lower sulfate content (12–15%) Predominantly cellulose-based; minimal sulfation
Bioactivity IC₅₀ = 32 µg/mL (HepG2 cells) Limited cytotoxic data; weaker antioxidant capacity No reported bioactivity
Ecological Role High biodiversity support (46 mollusk species) Lower epiphyte diversity Dominant in low-anthropogenic areas; moderate biodiversity

Key Differences :

  • C. officinalis has superior structural complexity (higher medullary cell layers) and bioactivity compared to C. pilulifera and E. elongata .
  • Sulfated polysaccharides in C. officinalis exhibit stronger antioxidant and cytotoxic effects due to higher sulfate esterification (19%) .
Comparison with Bromoperoxidases from Other Algae
Parameter C. officinalis BrPOD Chondrus ocellatus BrPOD Sargassum vulgare BrPOD
Molecular Weight 64 kDa 55 kDa 70 kDa
Optimal pH 6.0 5.5 7.0
Thermostability Stable at 30–70°C Stable at 20–50°C Stable at 25–60°C
Catalytic Efficiency kcat = 1.2 × 10³ min⁻¹ (H₂O₂) kcat = 0.8 × 10³ min⁻¹ kcat = 0.5 × 10³ min⁻¹

Key Differences :

  • C. officinalis BrPOD shows broader thermal stability and higher catalytic turnover, making it more suitable for industrial epoxidation reactions .
Comparison with Adsorbent Materials for Dye Removal
Parameter C. officinalis (dried biomass) Sargassum muticum Activated Carbon
Dye Adsorption Capacity 85% MG removal (50 mg/L initial) 75% MG removal 95% MG removal
Cost $0.50/kg (low processing) $1.20/kg $2.50/kg
Environmental Impact Biodegradable; carbon-negative Moderate biodegradability Non-renewable; high energy footprint

Key Differences :

  • C. officinalis offers a cost-effective, eco-friendly alternative to activated carbon for low-concentration dye removal .
Comparison with Antimicrobial Compounds from Marine Bacteria
Parameter C. officinalis-derived cyclic depsipeptide Bacillus subtilis surfactin Streptomyces sp. actinomycin D
Antimicrobial Spectrum Gram-positive bacteria; fungi Broad-spectrum bacteria Gram-positive bacteria; mycobacteria
IC₅₀ (Antibacterial) 12 µg/mL (S. aureus) 8 µg/mL (E. coli) 5 µg/mL (M. tuberculosis)
Toxicity Low cytotoxicity (LC₅₀ > 100 µg/mL) Moderate hemolysis High hepatotoxicity

Key Differences :

  • C. officinalis-derived compounds balance moderate antimicrobial efficacy with lower toxicity, ideal for topical applications .

Preparation Methods

Methodology and Parameters

Supercritical fluid extraction (SFE) using carbon dioxide (CO₂) is a prominent method for isolating thermolabile compounds from C. officinalis. A lab-scale SFE system operated at 30 MPa pressure and 40°C with a CO₂ flow rate of 2.0 kg/h achieved an extraction yield of 1.09% . The process involved grinding dried algae into a powder, loading it into an extraction vessel, and separating the extract in a glass tube under controlled conditions.

Chemical Composition

Gas chromatography-mass spectrometry (GC-MS) identified 74.84% of the extract's components , including:

  • Squalene (13.64%), a triterpene with antioxidant properties.

  • Acyclic alkanes (14.92%), dominated by eicosane.

  • Organobromine compounds (2.88%), such as 2-bromooctadecanal.

  • Diterpenes (4.32%), including phytol isomers.

The high pressure and low temperature preserved brominated and sulfur-containing compounds, which are often degraded in conventional methods.

Soxhlet Extraction

Solvent-Based Isolation

Soxhlet extraction with organic solvents like hexane or ethanol has been used to study seasonal variations in C. officinalis lipids. For example, phytol content fluctuated between 0.08% and 12.60% depending on collection time, with higher yields in summer samples.

Limitations

While Soxhlet extraction is cost-effective, it produced lower yields of oxygenated terpenes (e.g., car-3-en-2-one at 8%) compared to SFE. Prolonged heating also risks degrading thermally sensitive compounds like organosulfur derivatives.

Headspace Extraction

Volatile Compound Profiling

Headspace extraction, optimized for volatile organic compounds (VOCs), detected 3,5-dimethyl-1,2,4-trithiolane (0.11%) and 5,6-dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine (0.19%) in C. officinalis. These sulfur-containing compounds contribute to the algae’s antimicrobial activity but are present in trace amounts.

Hot Water Extraction for Polysaccharides

Agar and Carrageenan Isolation

Hot water extraction at 85–90°C for 2–3 hours , followed by freeze-drying, yielded 8.85% agar and 8.19% carrageenan from C. officinalis. This method is ideal for hydrophilic polysaccharides but less effective for non-polar compounds like squalene.

Table 1: Polysaccharide Yields Across Studies

SpeciesExtraction MethodAgar Yield (%)Carrageenan Yield (%)Source
C. officinalisHot water8.85 ± 0.298.19 ± 0.18
C. officinalisEthanol/water36.57 ± 1.064.82 ± 1.52

Comparative Analysis of Extraction Yields

Efficiency by Method

MethodYield (%)Key Compounds IdentifiedThermal Degradation Risk
Supercritical CO₂1.09Squalene, organobrominesLow
Soxhlet (hexane)0.09–12.60Phytol, alkanesHigh
Headspace0.11–0.19Sulfur compoundsNone
Hot water6.11–8.85Agar, carrageenanModerate

Compound Specificity

  • SFE excels in extracting brominated triterpenes and squalene due to non-polar CO₂’s affinity for lipids.

  • Hot water is optimal for polysaccharides but requires post-processing to remove salts and pigments.

Analytical Techniques for Compound Identification

GC-MS Profiling

GC-MS with HP-5MS columns and helium carrier gas (0.7 mL/min) resolved 30+ compounds in SFE extracts, including monoterpenes and diterpenes. Calibration curves (R² = 0.999) enabled precise quantification of squalene and phytol isomers.

Spectrophotometric Assays

Total phenolic content in C. officinalis extracts ranged from 4.3–6.11% using Folin-Ciocalteu assays, varying with extraction solvents (methanol > ethanol).

Industrial and Research Applications

Cosmetic Formulations

Squalene-rich SFE extracts are used in moisturizers for their emollient properties, while agar serves as a stabilizer in creams .

Q & A

Q. How can machine learning enhance the prediction of Corallina officinalis, ext.'s bioactivity based on its phytochemical profile?

  • Methodological Answer : Train neural networks or random forest models using datasets linking compound concentrations (e.g., polyphenols, sulfated polysaccharides) to bioactivity endpoints (e.g., IC50 values). Validate models via k-fold cross-validation and SHAP analysis for interpretability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.